![molecular formula C17H14N4O5S B2536503 N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide CAS No. 379730-53-7](/img/structure/B2536503.png)
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
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Description
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide, focusing on six unique applications:
Antimicrobial Activity
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide has shown significant potential as an antimicrobial agent. Its structure allows it to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This compound can disrupt bacterial cell walls or interfere with essential bacterial enzymes, making it a promising candidate for developing new antibiotics .
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. Its mechanism of action may involve the induction of apoptosis (programmed cell death) or inhibition of cell proliferation. These properties make it a valuable subject for further studies in cancer therapy, potentially leading to new treatments for various types of cancer .
Anti-inflammatory Effects
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide has been investigated for its anti-inflammatory properties. It can modulate the inflammatory response by inhibiting key enzymes and cytokines involved in inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antioxidant Activity
The compound has demonstrated antioxidant properties, which are crucial in protecting cells from oxidative stress and damage caused by free radicals. This activity is beneficial in preventing or mitigating conditions related to oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and aging .
Enzyme Inhibition
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide can act as an inhibitor for various enzymes. For instance, it has been studied for its ability to inhibit enzymes like acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease. Enzyme inhibition is a critical area of research for developing drugs that target specific biochemical pathways .
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties. It can interfere with the replication cycle of certain viruses, potentially leading to the development of new antiviral drugs. This is particularly important in the context of emerging viral infections and the need for effective antiviral therapies .
properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c1-25-10-7-8-12(14(9-10)26-2)16-19-20-17(27-16)18-15(22)11-5-3-4-6-13(11)21(23)24/h3-9H,1-2H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFYVBCGRGZFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
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